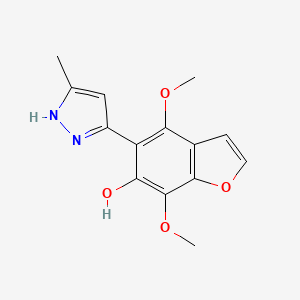
4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol, also known as DMPO, is a synthetic compound that has gained significant attention in scientific research. It is a benzofuran derivative with potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol involves its ability to scavenge free radicals and inhibit oxidative stress. It has been shown to reduce the production of reactive oxygen species (ROS) and prevent lipid peroxidation, which is a major contributor to cellular damage. 4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol also modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in inflammation and apoptosis.
Biochemical and Physiological Effects:
4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol has been shown to exert various biochemical and physiological effects in different systems. In the nervous system, it has been shown to protect against ischemic brain injury, Alzheimer's disease, and Parkinson's disease. In the cardiovascular system, it has been shown to protect against myocardial infarction, heart failure, and atherosclerosis. In cancer therapy, it has been shown to induce apoptosis and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its low bioavailability and potential toxicity at high doses.
Future Directions
There are several future directions for 4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol research, including the development of new synthetic methods to improve its bioavailability, the exploration of its potential therapeutic applications in other diseases, and the investigation of its mechanism of action at the molecular level. Additionally, the use of 4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicity.
Conclusion:
4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol is a synthetic compound that has shown promising therapeutic potential in various fields of medicine. Its unique chemical structure and antioxidant properties make it a promising candidate for the treatment of various diseases. Further research is necessary to fully understand its mechanism of action and explore its potential therapeutic applications.
Synthesis Methods
4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol is synthesized through a multi-step process that involves the reaction of 4-hydroxybenzofuran with 3-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base. The intermediate product is then subjected to methylation using dimethyl sulfate, followed by deprotection of the methoxy groups with boron tribromide. The final product is obtained after purification using column chromatography.
Scientific Research Applications
4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroprotection, cardioprotection, and anticancer therapy. It has been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
4,7-dimethoxy-5-(5-methyl-1H-pyrazol-3-yl)-1-benzofuran-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-7-6-9(16-15-7)10-11(17)14(19-3)13-8(4-5-20-13)12(10)18-2/h4-6,17H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVWBZQWMPFNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=C(C3=C(C(=C2O)OC)OC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

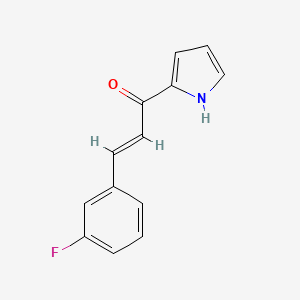

![2-(2,5-Dimethylbenzyl)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B2772108.png)
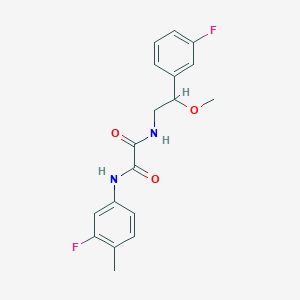
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide](/img/structure/B2772112.png)

![3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2772115.png)

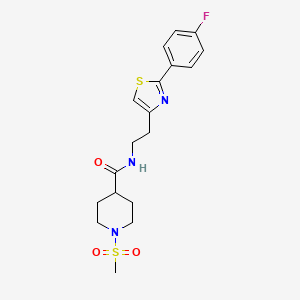

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2772121.png)
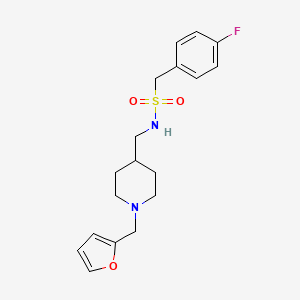
![3-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2772126.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2772129.png)